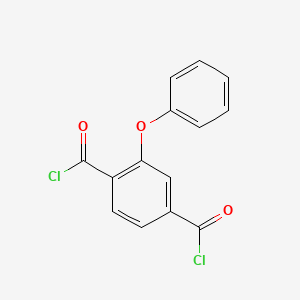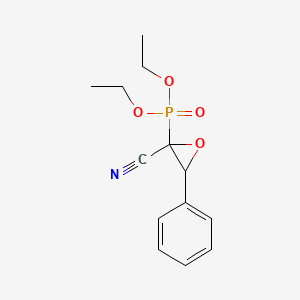
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a cyano group, a phenyl group, and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-cyano-3-phenyloxirane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions with nucleophiles, while the cyano group can participate in various addition reactions. These reactive sites make the compound versatile in forming covalent bonds with target molecules, which is crucial in its applications as a synthetic intermediate and biochemical probe .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-cyano-3-methyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-ethyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-butyloxiran-2-yl)phosphonate
Uniqueness
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and biochemical applications compared to its analogs with different substituents .
Eigenschaften
CAS-Nummer |
113966-58-8 |
|---|---|
Molekularformel |
C13H16NO4P |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)13(10-14)12(18-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
QAXFGOKJKGYCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(C(O1)C2=CC=CC=C2)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
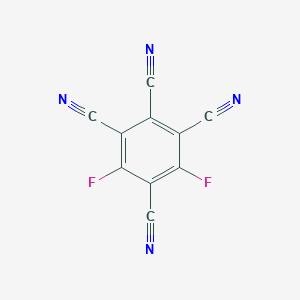
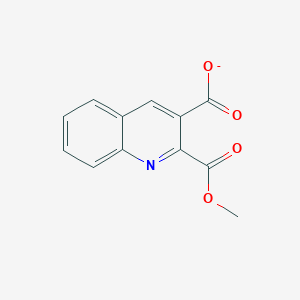
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
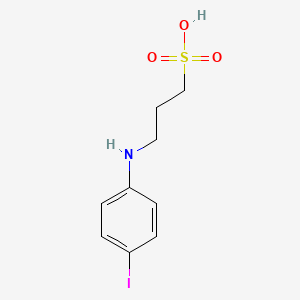
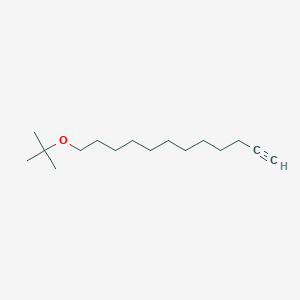
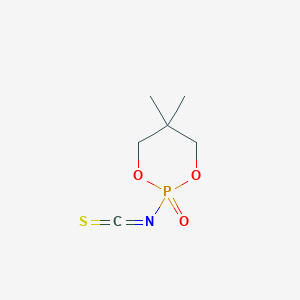
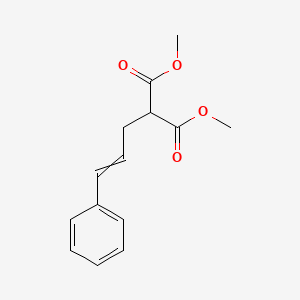
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
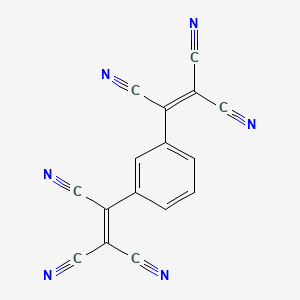
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

